

Application Notes and Protocols: Diisopropyldichlorosilane in Ring-Closing Metathesis (RCM) Reactions

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Compound of Interest

Compound Name: *Diisopropyldichlorosilane*

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Introduction

Ring-closing metathesis (RCM) is a powerful and widely utilized transformation in organic synthesis for the construction of cyclic molecules.^[1] A significant advancement in this field is the use of temporary tethers to pre-organize acyclic diene precursors, thereby facilitating the cyclization process. **Diisopropyldichlorosilane** has emerged as a versatile reagent for creating temporary silicon tethers, particularly for the RCM of diols and related substrates. This strategy, often referred to as temporary silicon-tethered ring-closing metathesis (TST-RCM), offers several advantages, including improved efficiency, control over stereoselectivity, and the ability to form otherwise challenging ring sizes.^{[2][3]}

The fundamental principle involves the reaction of **diisopropyldichlorosilane** with two hydroxyl groups of an acyclic precursor to form a cyclic diisopropylsilyl ether. This brings the two terminal olefinic chains into close proximity, promoting an intramolecular RCM reaction. Following the successful formation of the carbocycle, the silicon tether can be readily cleaved to afford the desired cyclic diol product. The steric bulk of the isopropyl groups on the silicon atom can also play a crucial role in influencing the stereochemical outcome of the RCM reaction.^[3]

Applications

The use of **diisopropylidichlorosilane** as a temporary tether in RCM has found applications in:

- Natural Product Synthesis: Facilitating the formation of complex cyclic architectures containing 1,4-diols and other related motifs.
- Asymmetric Synthesis: Achieving long-range asymmetric induction by utilizing a chiral alcohol in the tether formation, where the stereochemistry of the alcohol directs the stereochemical outcome of the RCM reaction.[2][3]
- Synthesis of Medium and Large Rings: Overcoming the entropic barriers associated with the formation of larger ring systems.[2][3]
- Diastereoselective Synthesis: Controlling the geometry of the newly formed double bond within the cyclic product.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature on TST-RCM reactions employing a **diisopropylidichlorosilane** tether.

Table 1: Optimization of Diastereoselective TST-RCM with a Silicon Tether[2]

Entry	Catalyst (mol %)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Diastereomeric Ratio (cis:trans)
1	Grubbs' I (10)	CH ₂ Cl ₂	40	12	75	18:1
2	Grubbs' II (10)	CH ₂ Cl ₂	40	1	30	10:1
3	Grubbs' I (10)	Benzene	40	12	68	15:1
4	Grubbs' I (10)	Toluene	40	12	72	16:1
5	Grubbs' I (10)	Benzene	rt	24	55	18:1

Table 2: Scope of the Diastereoselective TST-RCM Reaction[2]

Entry	R' Group	Yield (%)	Diastereomeric Ratio
1	Me	82	25:1
2	Et	80	20:1
3	iPr	66	29:1
4	c-Hex	85	22:1
5	iBu	77	34:1
6	PhCH ₂	86	20:1
7	Ph(CH ₂) ₂	85	32:1
8	BnOCH ₂	72	41:1
9	BnO ₂ CCH ₂	72	40:1

Experimental Protocols

Protocol 1: Formation of the Diisopropyldichlorosilane-Tethered Diene

This protocol describes the general procedure for the formation of the bisalkoxy silane RCM precursor from a diol.

Materials:

- Acyclic diene-diol
- **Diisopropyldichlorosilane**
- Imidazole
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Anhydrous sodium sulfate or magnesium sulfate
- Saturated aqueous ammonium chloride solution
- Standard laboratory glassware and stirring apparatus
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a solution of the acyclic diene-diol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add **diisopropyldichlorosilane** (1.2 equiv) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

- Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired **diisopropyldichlorosilane**-tethered diene.

Protocol 2: Ring-Closing Metathesis of the Silyl-Tethered Diene

This protocol outlines the general procedure for the RCM reaction of the silyl-tethered diene.

Materials:

- **Diisopropyldichlorosilane**-tethered diene
- Grubbs' Catalyst (First or Second Generation)
- Anhydrous and degassed Dichloromethane (DCM) or Benzene
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware for reflux and stirring

Procedure:

- Dissolve the silyl-tethered diene in anhydrous and degassed DCM (to a concentration of 0.05 M) in a flask equipped with a reflux condenser under an inert atmosphere.[\[2\]](#)
- Add the Grubbs' catalyst (typically 5-15 mol%) to the solution.[\[2\]](#)
- Heat the reaction mixture to reflux (typically 40 °C for DCM) and monitor the reaction by TLC or gas chromatography (GC).[\[2\]](#) Reaction times can vary from 1 to 24 hours.
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

- The crude product can be purified by flash column chromatography on silica gel to yield the cyclic silyl ether.

Protocol 3: Cleavage of the Diisopropylsilyl Ether Tether

This protocol provides a general method for the removal of the silyl tether to yield the final cyclic diol.

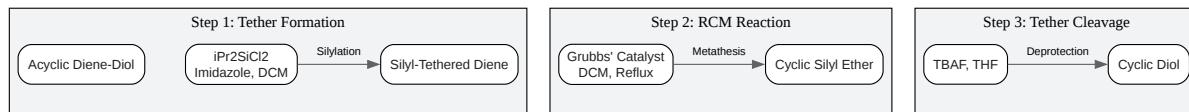
Materials:

- Cyclic diisopropylsilyl ether
- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
- Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

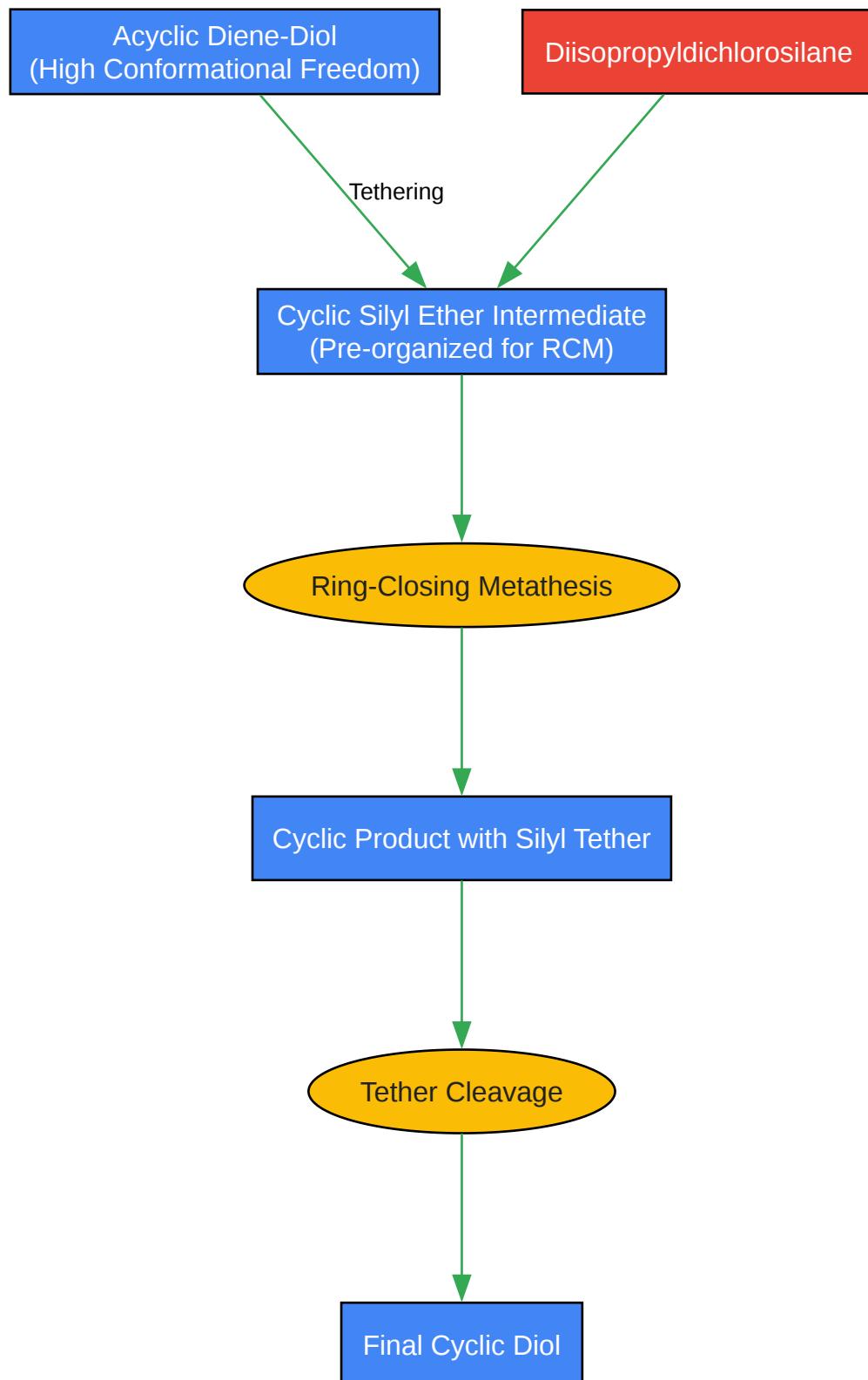
- To a solution of the cyclic diisopropylsilyl ether in THF, add TBAF solution (2.0-3.0 equiv) at room temperature.
- Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the final cyclic diol.

Visualizations



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Caption: Experimental workflow for TST-RCM using **diisopropyldichlorosilane**.

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Caption: Logical flow of the temporary silicon-tethered RCM strategy.

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